
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine
Overview
Description
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using continuous flow processes. This method improves the safety profile of the reaction and provides pure products without the need for additional purification .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from the oxidation of this compound are the corresponding oxazoles .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the modulation of biological pathways relevant to disease processes.
Potential Therapeutic Uses
- Cancer Treatment : Research indicates that compounds similar to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine may act as dual antagonists of prostaglandin E receptors (EP2 and EP4). These receptors are implicated in various cancers and inflammatory diseases. Inhibiting these receptors could potentially reduce tumor growth and metastasis in several cancer models, including colorectal and breast cancer .
- Neurodegenerative Diseases : The compound's ability to modulate inflammatory responses suggests it may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting inflammatory pathways, it could help mitigate the progression of these conditions .
Pharmacology
Pharmacological studies have highlighted the compound's potential in various applications:
Drug Development
- Designer Drugs : The compound's structural similarities to known psychoactive substances suggest it may have applications in the development of new designer drugs. Understanding its pharmacokinetics and metabolism is crucial for assessing its safety and efficacy .
Analytical Chemistry
The compound is also relevant in analytical chemistry, particularly for developing methods to detect similar compounds in biological samples.
Detection Methods
- Mass Spectrometry : Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to analyze biological samples for the presence of this compound and its metabolites. This is particularly important for toxicology studies and clinical case reports involving exposure to similar compounds .
Case Studies
Several case studies illustrate the compound's relevance:
- Clinical Toxicology Reports : Instances of exposure to structurally related compounds highlight the need for precise detection methods. For example, a case involving 25I-NBOMe demonstrated challenges in identifying new psychoactive substances using standard drug tests . This underscores the importance of developing specific assays for compounds like this compound.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is unique due to its specific structural features and reactivity.
Biological Activity
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, also known by its CAS number 859850-63-8, is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, safety profile, and relevant research findings.
- Molecular Formula : C₇H₁₂N₂O
- Molar Mass : 140.18 g/mol
- Risk Codes : R34 (Causes burns), R22 (Harmful if swallowed)
- Safety Description : S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) .
Biological Activity Overview
The biological activity of this compound has not been extensively documented in major pharmacological databases. However, related compounds within the oxazole family have shown various biological activities:
- Anticonvulsant Activity :
- Antiviral Activity :
-
Potential Anticancer Properties :
- Some studies suggest that oxazole derivatives may possess anticancer activity, although specific data on this compound is limited.
Table 1: Summary of Biological Activities of Related Compounds
Safety Profile
The safety profile of this compound indicates that it is corrosive and can cause burns upon contact with skin or eyes. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks associated with exposure .
Properties
IUPAC Name |
1-(2,5-dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(4-8-3)9-6(2)10-5/h8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRLPXDQADCHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428719 | |
Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-63-8 | |
Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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